2-amino-N-benzyl-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
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Overview
Description
2-amino-N-benzyl-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a heterocyclic compound that contains nitrogen and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-benzyl-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzylamine with a suitable thioamide under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the desired thiazine ring.
Another approach involves the use of isocyanides and azobisisobutyronitrile (AIBN) as the initiator and N-chlorosuccinimide (NCS) as the oxidizing agent . This method allows for the formation of the thiazine ring in a one-pot reaction, making it a convenient and efficient synthetic route.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-benzyl-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted thiazine derivatives.
Scientific Research Applications
2-amino-N-benzyl-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-amino-N-benzyl-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. It can also modulate receptor activity by binding to receptor sites and altering their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A heterocyclic compound with a five-membered ring containing sulfur and nitrogen atoms.
Imidazole: A five-membered ring containing two nitrogen atoms, known for its broad range of biological activities.
Benzimidazole: A fused ring system containing benzene and imidazole rings, with various pharmacological properties.
Uniqueness
2-amino-N-benzyl-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is unique due to its specific structure and the presence of both amino and benzyl groups, which contribute to its diverse chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C12H13N3O2S |
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Molecular Weight |
263.32 g/mol |
IUPAC Name |
2-amino-N-benzyl-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide |
InChI |
InChI=1S/C12H13N3O2S/c13-12-15-10(16)6-9(18-12)11(17)14-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,17)(H2,13,15,16) |
InChI Key |
LWKJZLHQETUZTO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC(=NC1=O)N)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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